molecular formula C24H23N3O3S B11639388 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11639388
M. Wt: 433.5 g/mol
InChI Key: CERLLHAQDHXPTC-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that features a quinoline core, a furan ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide typically involves a multi-step process. One common method includes the condensation of furfural with 2-cyanoethanethioamide, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of organic solvents such as ethanol or dimethylformamide (DMF) and may involve heating under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different substituents, altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups at the sulfanyl or furan moieties.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. This interaction could involve binding to the active site or allosteric sites, thereby modulating the biological pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide apart is its unique combination of a quinoline core with a furan ring and a sulfanyl group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C24H23N3O3S/c1-14-6-3-7-15(2)23(14)27-20(29)13-31-24-16(12-25)21(19-10-5-11-30-19)22-17(26-24)8-4-9-18(22)28/h3,5-7,10-11,21,26H,4,8-9,13H2,1-2H3,(H,27,29)

InChI Key

CERLLHAQDHXPTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N

Origin of Product

United States

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